molecular formula C8H8INO2 B1610802 1-Iodo-2,4-dimethyl-6-nitrobenzene CAS No. 593255-20-0

1-Iodo-2,4-dimethyl-6-nitrobenzene

Cat. No. B1610802
CAS RN: 593255-20-0
M. Wt: 277.06 g/mol
InChI Key: IHFAHQKEKVTXOG-UHFFFAOYSA-N
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Description

1-Iodo-2,4-dimethyl-6-nitrobenzene, also known as IDNB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is mainly used as a precursor for the synthesis of various organic compounds.

Scientific Research Applications

  • Nanowire Construction on Graphite : 1-Iodo-2,4-dimethyl-6-nitrobenzene, through its close relative 1-iodo-4-nitrobenzene, has been studied for its ability to form nanowires on graphite surfaces at room temperature. This is significant for materials science and nanotechnology applications, where precise molecular arrangements are critical (Jiang, Wang, & Deng, 2007).

  • Electrophilic-Nucleophilic Dualism in Nickel(II) Interactions : Research involving similar compounds has explored the dualistic nature of Nickel(II) in forming noncovalent interactions with iodine centers. This study contributes to our understanding of metal-iodine interactions in chemistry, which could have implications for catalysis and material design (Bikbaeva et al., 2017).

  • Secondary Interactions in Crystal Structures : Investigations into related iodinated nitrobenzene compounds provide insights into their crystal packing and intermolecular interactions. Such studies are essential in crystallography and for understanding the solid-state properties of these materials (Merz, 2003).

  • Electrochemical Reduction Studies : Electrochemical studies on nitrobenzene and similar compounds have been conducted to understand their reduction processes. Such research is valuable in environmental chemistry, particularly for the degradation of pollutants (Silvester et al., 2006).

  • Decomposition of Halonitrobenzene Anion Radicals : The electrochemical reduction and subsequent decomposition of halonitrobenzene anion radicals, including those similar to this compound, have been extensively studied. This research provides important insights into the behavior of these radicals, which is significant for understanding reaction mechanisms in organic chemistry (Lawless & Hawley, 1969).

properties

IUPAC Name

2-iodo-1,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFAHQKEKVTXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556039
Record name 2-Iodo-1,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

593255-20-0
Record name 2-Iodo-1,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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